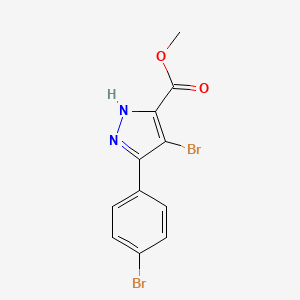

methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

CAS No.: 1238340-47-0

Cat. No.: VC2809789

Molecular Formula: C11H8Br2N2O2

Molecular Weight: 360 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1238340-47-0 |

|---|---|

| Molecular Formula | C11H8Br2N2O2 |

| Molecular Weight | 360 g/mol |

| IUPAC Name | methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | JYFNHETVAVPURZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)Br |

| Canonical SMILES | COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)Br |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1238340-47-0 |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ |

| Molecular Weight | 360 g/mol |

| IUPAC Name | methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate |

| Physical Appearance | Solid (specific details not provided in sources) |

| Primary Use | Research chemical |

| Storage Recommendation | For research use only; not for human or veterinary use |

Table 1: Chemical identity and basic properties of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.

The compound's structure includes a pyrazole core with strategically positioned functional groups that influence its chemical behavior. The presence of two bromine atoms—one on the pyrazole ring and one on the phenyl substituent—creates unique electron distribution patterns that affect the molecule's reactivity and potential binding interactions in biological systems.

Structural Characteristics

Molecular Structure Analysis

The molecular structure of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate consists of a pyrazole ring connected to a para-bromophenyl group at the 3-position. The pyrazole ring itself contains a bromine substituent at the 4-position and a methyl carboxylate group at the 5-position. This arrangement creates a molecule with multiple reactive sites and potential for further derivatization.

Structure-Property Relationships

The structural features of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate directly influence its chemical behavior and potential applications:

In related bromophenyl-pyrazole structures, molecules often form intermolecular hydrogen bond networks through the pyrazole N-H···N interactions. These interactions typically result in the formation of zigzag chains of molecules, as observed in the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole . Such supramolecular arrangements can significantly influence the physical properties of these compounds.

Synthesis and Preparation

Purification and Characterization

After synthesis, purification methods such as recrystallization, column chromatography, or preparative HPLC are typically employed to obtain the pure compound. Characterization methods may include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

-

X-ray crystallography for definitive structural determination

Drawing from the crystallization method described for related compounds, single crystals suitable for X-ray diffraction analysis might be obtained by dissolving the compound in an appropriate solvent (such as ethanol), followed by slow evaporation or cooling of the solution .

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate appear in the scientific literature, each with variations in substitution patterns that affect their properties and potential applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 1238340-47-0 | C₁₁H₈Br₂N₂O₂ | 360 | Reference compound |

| 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | 1319131-87-7 | C₁₀H₆Br₂N₂O₂ | 346 | Acid form instead of methyl ester |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Not specified in results | C₁₀H₉BrN₂ | 237 | Methyl group instead of carboxylate at 5-position |

| Methyl 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | Not specified in results | C₁₃H₁₃BrN₂O₂ | 309 | Additional methyl groups, different bromine pattern |

Table 2: Comparison of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with related pyrazole derivatives .

Biological and Chemical Applications

Applications in Synthetic Chemistry

Beyond potential biological applications, methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate serves as a valuable building block in synthetic organic chemistry:

-

The bromine substituents provide reactive sites for various coupling reactions, including Suzuki, Sonogashira, and Heck reactions.

-

The carboxylate group can undergo transformations to generate amides, hydrazides, or reduced products.

-

The pyrazole core can be further functionalized to create more complex heterocyclic systems.

-

The compound may serve as an intermediate in the synthesis of materials with specific electronic or optical properties.

Coordination Chemistry and Materials Applications

Ligand Properties

Brominated phenyl pyrazoles, including compounds similar to methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, have been investigated for their coordination chemistry. These compounds can serve as ligands in the synthesis of metal complexes with interesting structural and magnetic properties .

The pyrazole N-H group and the carboxylate functionality provide potential coordination sites for metal ions. The bromine substituents, particularly on the phenyl ring, can influence the electronic properties of the ligand and potentially participate in halogen bonding interactions within the resulting metal complexes .

Spectroscopic Properties and Characterization

Crystallographic Analysis

From the crystallographic studies of related compounds such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, we can infer possible structural features of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate in the solid state:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume